N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3,5-dimethylbenzamide moiety at position 2. The 3-chlorophenyl group likely enhances lipophilicity and binding interactions, while the 3,5-dimethylbenzamide substituent may contribute to steric effects and metabolic stability.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFITDBDCABSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitochondrial respiration of fungi, suggesting that this compound might also target similar biochemical processes.
Mode of Action
The compound’s mode of action involves the inhibition of mitochondrial respiration in fungi. This is achieved by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi.
Biochemical Pathways
The compound affects the mitochondrial respiration pathway in fungi by inhibiting the transfer of electrons between cytochrome b and cytochrome c1. This disruption in the electron transport chain can lead to a decrease in ATP production, thereby inhibiting the growth and proliferation of the fungi.
Pharmacokinetics
Result of Action
The inhibition of mitochondrial respiration leads to a decrease in ATP production, which is essential for the growth and proliferation of fungi. This results in the effective control of fungal pathogens.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide at different dosages in animal models have not been reported. Studies on related compounds have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure includes a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a dimethylbenzamide moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₉H₁₄ClN₃OS
- Molecular Weight : 383.9 g/mol
- CAS Number : 893937-47-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance:
- A study evaluated several thieno[3,4-c]pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives could effectively suppress tumor growth in vitro and in vivo models .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption : Studies suggest good oral bioavailability due to favorable solubility profiles.
- Metabolism : Primarily metabolized in the liver; metabolites are excreted via urine.
- Toxicity : Preliminary toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed for comprehensive safety evaluations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has shown promise as a potential anticancer agent. Research has indicated that derivatives of thienopyrazole compounds exhibit selective inhibition of cancer cell proliferation. For instance, studies on similar thienopyrazole derivatives have demonstrated their ability to inhibit specific kinases involved in tumor growth and metastasis.
| Compound | Target | Activity |
|---|---|---|
| N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide | RET kinase | Moderate to high potency in ELISA assays |
| 4-Chloro-benzamide derivatives | Various cancers | Significant antitumor effects observed |
Pharmacological Studies
Mechanism of Action : The mechanism by which this compound exerts its effects is likely through the inhibition or modulation of specific enzymes or receptors. The thieno[3,4-c]pyrazole core allows for interactions with biological targets, potentially leading to therapeutic effects in various conditions.
Case Study : In a study involving similar thienopyrazole compounds, researchers found that certain derivatives could effectively inhibit the proliferation of cancer cells driven by RET wildtype and gatekeeper mutations. This suggests that this compound may also possess similar properties.
Biological Research
Chemical Behavior : The compound's structure facilitates various chemical reactions typical of thieno[3,4-c]pyrazole derivatives. These reactions include nucleophilic substitutions and potential interactions with biological macromolecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic substitution | Reactivity influenced by substituents on the thieno[3,4-c]pyrazole ring |
| Enzyme inhibition | Potential interactions with target enzymes leading to altered activity |
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. The structural complexity enhances its chemical reactivity and biological properties.
Synthesis Overview:
- Starting Materials : Thieno[3,4-c]pyrazole derivatives and chlorophenyl amines.
- Reagents : Various coupling agents and solvents.
- Conditions : Temperature and reaction time optimized for yield.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations and inferred pharmacological properties.
Substituent Variations on the Benzamide Group
- Target Compound: 3,5-Dimethylbenzamide substituent.
- Analog 1: N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) Substituent: 2-Fluorobenzamide. The 5-oxo group in the thienopyrazole core may alter electron distribution, affecting binding affinity.
Variations in the Aromatic Ring Substituents
- Analog 2: N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide Substituent: 2,3-Dimethylphenyl group (vs. 3-chlorophenyl in the target compound). Comparison: The dimethylphenyl group increases steric hindrance and lipophilicity, which may reduce solubility but enhance membrane permeability.
Core Heterocycle Modifications
- Analog 3: 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(3,5-dimethylpyrazol-1-yl)carbonyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide Core Structure: Thieno[2,3-c]pyridine (vs. thieno[3,4-c]pyrazole in the target compound). Comparison: The pyridine ring introduces basicity, which may affect pharmacokinetic properties like oral bioavailability.
Hypothetical Pharmacological Implications
While experimental data (e.g., IC₅₀, solubility, toxicity) are absent in the provided evidence, structural comparisons allow for educated hypotheses:
Target Compound vs. Analog 1 : The 3,5-dimethylbenzamide group may favor hydrophobic interactions in kinase ATP-binding pockets, while the 2-fluorobenzamide in Analog 1 could enhance metabolic stability via reduced CYP450-mediated oxidation.
Target Compound vs. Analog 2 : The 3-chlorophenyl group (electron-withdrawing) in the target compound may improve binding to electron-rich enzyme active sites compared to the electron-donating dimethylphenyl group in Analog 2.
Q & A
Q. Q: What are the critical steps and optimization strategies for synthesizing this compound?
A: Synthesis typically involves cyclization of substituted thioketones with hydrazines to form the thieno[3,4-c]pyrazole core, followed by amidation or coupling reactions to introduce substituents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Temperature control : Maintaining 60–80°C during cyclization minimizes by-products .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation improves yields .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Structural Characterization
Q. Q: What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?
A:
- Single-crystal X-ray diffraction (SCXRD) : Employ SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the thieno-pyrazole ring .
- Density Functional Theory (DFT) : Compare experimental (SCXRD) and computed bond lengths/angles to validate stereoelectronic effects .
- ORTEP visualization : Use WinGX to generate thermal ellipsoid plots, highlighting torsional strain in the 3-chlorophenyl group .
Mechanistic Insights into Biological Activity
Q. Q: How can researchers elucidate the compound’s mechanism of action against biological targets?
A:
- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the benzamide moiety and hydrophobic contacts with the chlorophenyl group .
- Kinetic assays : Measure inhibition constants (IC50) via fluorescence polarization assays, comparing with structurally analogous compounds (e.g., 3,5-dimethyl vs. 4-chloro derivatives) to identify SAR trends .
- Contradiction resolution : If conflicting activity data arise (e.g., low nM vs. µM IC50), verify assay conditions (pH, co-solvents) and probe for off-target effects via proteome-wide profiling .
Stability and Reactivity Under Experimental Conditions
Q. Q: What methodologies assess the compound’s stability in solution and solid states?
A:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24h. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability) .
- Light sensitivity : Store in amber vials under argon; UV-vis spectroscopy tracks photooxidation of the thieno ring .
Handling Data Contradictions in Pharmacological Studies
Q. Q: How should researchers address discrepancies in reported biological activities across studies?
A:
-
Meta-analysis : Tabulate data from ≥5 independent studies (see example below) to identify outliers.
Study IC50 (nM) Assay Type Cell Line A 12 ± 3 FP HEK293 B 150 ± 20 ELISA HeLa -
Root-cause analysis : Variability often stems from differences in cell permeability (e.g., HEK293 vs. HeLa) or assay detection limits. Validate using orthogonal methods (e.g., SPR vs. fluorescence) .
Computational Modeling for Interaction Dynamics
Q. Q: What computational strategies predict the compound’s interaction with non-traditional targets (e.g., RNA)?
A:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding to RNA G-quadruplexes, focusing on π-stacking with the benzamide group .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities, comparing wild-type vs. mutated RNA targets .
- Validation : Cross-check with experimental techniques like NMR titration or SHAPE-MaP to confirm predicted binding sites .
Advanced Synthetic Modifications for SAR Studies
Q. Q: How can researchers systematically modify the compound’s structure to explore SAR?
A:
- Positional scanning : Replace the 3-chlorophenyl group with electron-withdrawing (NO2) or donating (OMe) groups to probe electronic effects .
- Core diversification : Synthesize analogs with thieno[2,3-c]pyrazole or pyrazolo[3,4-d]thiazine cores to assess ring size impact .
- High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to generate 50–100 analogs; evaluate via kinase panel screening .
Analytical Challenges in Purity Assessment
Q. Q: What advanced analytical methods resolve co-eluting impurities during HPLC analysis?
A:
- 2D-LC : Couple reversed-phase (C18) with HILIC columns to separate polar by-products (e.g., sulfoxide derivatives) .
- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .
- Quantitative NMR (qNMR) : Use DMSO-d6 as solvent and 1,3,5-trimethoxybenzene as internal standard for absolute purity determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
